Sulphonyl diacetonitrile

Description

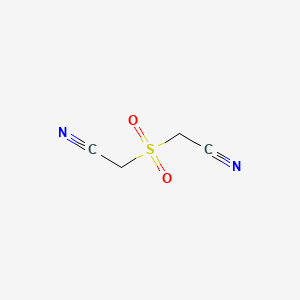

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQUTWFTPKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190900 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-94-8 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37463-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Sulphonyl Diacetonitrile and Its Analogues

Established Synthetic Pathways: Mechanistic Insights and Yield Optimization

Traditional approaches to the synthesis of α-sulfonyl dinitriles primarily rely on the nucleophilic character of carbanions generated from active methylene (B1212753) compounds.

A foundational method for constructing the C-S bond in sulphonyl diacetonitrile analogues is the reaction between a sulfonyl chloride and a dinitrile substrate, most commonly malononitrile (B47326). Malononitrile is a classic example of an active methylene compound, where the two electron-withdrawing nitrile groups significantly increase the acidity of the intervening methylene protons. slideshare.netresearchgate.net

Mechanism and Optimization: The reaction proceeds via a nucleophilic substitution mechanism. A suitable base is used to deprotonate malononitrile, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can effectively generate the malononitrile anion. Alternatively, weaker bases like potassium carbonate or organic amines such as triethylamine (B128534) (Et3N) can also be employed, often requiring slightly elevated temperatures.

| Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to rt | High |

| p-Toluenesulfonyl chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Good |

| Methanesulfonyl chloride | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | rt | Moderate-Good |

Note: This table presents generalized conditions based on standard alkylation reactions of active methylene compounds. researchgate.net Specific yields are highly substrate-dependent.

While this compound itself is an acyclic molecule, its constituent parts—a sulfonyl source and malononitrile—are frequently employed as building blocks in base-mediated multicomponent reactions to form complex heterocyclic systems. nih.gov In these strategies, the initial formation of a this compound-type intermediate is often followed by in-situ cyclization or condensation reactions.

A notable example is the one-pot, five-component synthesis of sulfonyl[3.3.3]heteropropellanes. tandfonline.comtandfonline.com This reaction utilizes sodium arylsulfinates, malononitrile, ninhydrin, trichloroacetonitrile, and various benzylamines in water. A plausible mechanism involves the initial formation of sulfonylacetamidines which then participate in a cascade of reactions with the ninhydrin-malononitrile adduct to construct the complex propellane core. tandfonline.com Such strategies highlight the synthetic utility of sulfonyl and dinitrile synthons in building molecular complexity through base- or solvent-mediated pathways.

Contemporary Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods for bond formation, offering milder conditions, improved efficiency, and broader substrate scope. The formation of the carbon-sulfur bond in this compound is no exception.

Transition-metal catalysis provides powerful tools for the formation of C-S bonds. researchgate.net The synthesis of α-sulfonyl dinitriles can be envisioned through cross-coupling reactions. A common approach involves the coupling of an aryl or alkyl halide with a suitable sulfur-containing partner. For the synthesis of this compound analogues, this could involve the palladium- or nickel-catalyzed coupling of an aryl halide with a pre-formed salt of sulfonyl malononitrile.

More advanced methods focus on the direct C-H sulfonylation of active methylene compounds. Catalytic systems, often based on cobalt, nickel, or copper, can mediate the reaction between a sulfonyl source (e.g., sulfonyl chlorides or sulfonyl hydrazides) and a C-H bond of a substrate like malononitrile. researchgate.net These reactions may proceed through various mechanisms, including oxidative addition and reductive elimination cycles. The key advantage is the avoidance of pre-functionalization (i.e., deprotonation with a strong base), allowing for milder reaction conditions.

| Catalyst | Ligand | Sulfonyl Source | Coupling Partner | Reference Principle |

|---|---|---|---|---|

| CoCl₂ | Phenanthroline | Potassium Metabisulfite (SO₂ surrogate) | Boronic Acids / Ammonium Salts | Redox-Neutral Sulfonylative Coupling researchgate.net |

| Nickel(II) Complexes | Various Phosphine/N-heterocyclic carbene ligands | Potassium Metabisulfite (K₂S₂O₅) | Aryl Bromides | Nickel-Catalyzed Sulfonylation researchgate.net |

| Copper(I) Iodide | None | Sulfonyl Hydrazides | 2-Methylquinolines | C(sp³)-H Sulfonylation researchgate.net |

Organocatalysis has emerged as a powerful, metal-free alternative for facilitating a wide range of chemical transformations, including the formation of carbon-sulfur bonds. nih.gov In the context of synthesizing this compound, organocatalysts can function by activating either the malononitrile component or the sulfonylating agent.

For instance, a chiral amine or thiourea-based catalyst could engage in hydrogen bonding with the sulfonylating agent (e.g., N-sulfonyl-dicarboximides), increasing its electrophilicity. Concurrently, a basic site on the catalyst could facilitate the deprotonation of malononitrile. This dual activation mode brings the reactants into close proximity within the catalytic pocket, promoting the C-S bond formation under mild, metal-free conditions. Such approaches offer the potential for asymmetric synthesis, creating chiral α-sulfonyl nitriles if a substituted malononitrile derivative is used.

Photoredox and Electrochemical Synthesis Pathways

Recent years have witnessed a surge in the application of photoredox and electrochemical methods for the construction of C-S bonds, offering mild and efficient alternatives to traditional synthetic routes. These approaches are particularly relevant for the synthesis of sulfonyl compounds, including α-cyano sulfones which are structurally related to this compound.

Photoredox Catalysis: This strategy utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of sulfonyl radicals from various precursors under mild conditions. For instance, a photoinduced, metal-free synthesis of 2-(arylsulfonyl)acetonitriles has been achieved through the insertion of sulfur dioxide with aryl iodides and a cyanide source under ultraviolet irradiation. rsc.orgacs.org In this process, an aryl radical is generated in situ, which then undergoes sulfonylation via SO2 insertion to form an arylsulfonyl radical. This radical intermediate subsequently reacts to yield the desired 2-(arylsulfonyl)acetonitrile. rsc.orgacs.org

Key features of this photoredox approach include its metal-free nature and broad substrate scope, tolerating various functional groups. rsc.org The reaction proceeds smoothly at room temperature without the need for additives. rsc.orgacs.org

A proposed mechanism for the photoinduced synthesis of 2-(arylsulfonyl)acetonitriles is outlined below:

UV irradiation of an aryl iodide generates an aryl radical.

The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical.

The arylsulfonyl radical reacts with a cyanide source, such as 3-azido-2-methylbut-3-en-2-ol, to produce the final 2-(arylsulfonyl)acetonitrile product. acs.org

Electrochemical Synthesis: Electrosynthesis provides a powerful and environmentally friendly platform for the formation of sulfonyl compounds. wikipedia.org These methods often operate under metal- and oxidant-free conditions, utilizing electricity as a clean reagent. An efficient electrochemical transformation of alkenes and sulfonyl hydrazides into vinyl sulfones has been reported using a catalytic amount of tetrabutylammonium (B224687) iodide in water. wikipedia.org This approach is scalable and proceeds at room temperature in an undivided cell. wikipedia.org

While a direct electrochemical synthesis of this compound has not been extensively reported, the principles of electrochemical sulfonylation could be adapted. For instance, the electrochemical generation of a sulfonyl species from a suitable sulfur source could be coupled with a twofold nucleophilic attack by a cyanomethyl anion precursor.

| Method | Precursors | Key Intermediates | Conditions | Advantages | Reference |

| Photoredox Catalysis | Aryl iodides, Sulfur dioxide, Cyanide source | Aryl radical, Arylsulfonyl radical | UV irradiation, Room temperature, Metal-free | Mild conditions, Broad substrate scope, No additives | rsc.orgacs.org |

| Electrochemical Synthesis | Alkenes, Sulfonyl hydrazides | Sulfonyl radicals | Aqueous medium, Room temperature, Metal- and oxidant-free | Green solvent, Scalable, Mild conditions | wikipedia.org |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of chiral sulfones, where the sulfur atom or an adjacent carbon is a stereocenter, is of significant interest in medicinal chemistry and materials science. prepchem.com Several strategies have been developed for the stereoselective and asymmetric synthesis of sulfonyl compounds, which could be applied to produce chiral derivatives of this compound.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. ethernet.edu.et After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. Sulfur-based chiral auxiliaries, often derived from amino acids, have proven to be highly effective in various asymmetric transformations.

While specific applications to this compound are not widely documented, the general principle involves attaching a chiral auxiliary to a precursor molecule. For example, a prochiral substrate containing a sulfonyl group could be derivatized with a chiral auxiliary. Subsequent functionalization of the carbon atom between the sulfonyl and the auxiliary would proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. Final removal of the auxiliary would then yield the enantiomerically enriched sulfonyl compound.

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. An organocatalytic enantioselective method has been developed for the construction of axially chiral sulfone-containing styrenes with excellent enantioselectivities (up to >99% ee).

In the context of this compound derivatives, a potential strategy would involve the asymmetric functionalization of a precursor molecule. For instance, a prochiral sulfonyl compound could undergo an enantioselective addition reaction catalyzed by a chiral catalyst, thereby establishing a new stereocenter. A synergistic approach combining photoredox and hydrogen bonding catalysis has been used for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, providing a route to enantioenriched sulfones.

| Catalyst System | Reaction Type | Substrate | Enantioselectivity (ee) | Reference |

| Bifunctional thiourea (B124793) catalyst | Nucleophilic addition | Alkynal and sulfonyl compound | up to >99% | |

| Organophotoredox and Hydrogen-bonding co-catalysis | Sulfonylation | α,β-Unsaturated carbonyl compounds | Moderate to good |

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from racemic starting materials, with a theoretical maximum yield of 100%. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

DKR has been successfully applied to the synthesis of chiral sulfones. For example, a palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed to access a broad range of enantioenriched α-difunctionalized 5- and 6-membered sulfones. This reaction proceeds with high levels of enantioselectivity through a palladium-mediated dynamic kinetic resolution of E/Z enolate intermediates.

For the synthesis of chiral derivatives of this compound, a racemic precursor with a stereocenter adjacent to the sulfonyl group could be subjected to a DKR process. A suitable chiral catalyst would selectively react with one enantiomer, while the other enantiomer undergoes rapid racemization, allowing for the conversion of the entire racemic mixture into a single enantiomerically enriched product.

| DKR Strategy | Catalyst | Substrate Type | Key Feature | Reference |

| Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Palladium complex with chiral ligand | Racemic β-carbonyl sulfones | DKR of E/Z enolate intermediates |

Chemical Reactivity and Mechanistic Elucidation of Sulphonyl Diacetonitrile

Nucleophilic Substitution Reactions at the Sulphonyl Center

Nucleophilic substitution at a tetracoordinate sulfur atom, such as the one in sulphonyl diacetonitrile, is a fundamental reaction class. The reaction involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of a leaving group. For this compound, one of the cyanomethyl carbanions (⁻CH₂CN) would act as the leaving group.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution at a sulfonyl center are typically second-order, depending on the concentrations of both the sulfonyl substrate and the nucleophile. mdpi.comdntb.gov.ua Extensive studies on arenesulfonyl chlorides have established that these reactions generally proceed via a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) pathway. mdpi.comnih.gov

For this compound, the two cyanomethyl groups exert a strong electron-withdrawing inductive effect, rendering the sulfonyl sulfur highly electrophilic and thus susceptible to nucleophilic attack. The rate of reaction is governed by factors such as the nature of the nucleophile, the leaving group, the solvent, and the stability of the transition state or any intermediate.

Kinetic studies on analogous systems, such as the isotopic chloride exchange in arenesulfonyl chlorides, have been used to determine activation parameters. mdpi.comnih.gov These studies reveal that electron-withdrawing substituents on the aromatic ring accelerate the reaction, a finding that supports the prediction of high reactivity for this compound. A Hammett plot for the chloride exchange in substituted arenesulfonyl chlorides shows a positive ρ-value of +2.02, indicating that the transition state has a buildup of negative charge, which is stabilized by electron-withdrawing groups. mdpi.comnih.gov

Thermodynamically, the substitution reaction's favorability depends on the relative stability of the reactants and products. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. libretexts.org The cyanomethyl anion is stabilized by the strong electron-withdrawing nitrile group, suggesting it could be a competent leaving group.

Table 1: Representative Kinetic Data for Nucleophilic Substitution at a Sulfonyl Center (Data based on the analogous isotopic chloride exchange reaction in substituted arenesulfonyl chlorides in acetonitrile)

| Substituent (X-C₆H₄SO₂Cl) | Rate Constant k₂₅ (x 10⁻⁵ M⁻¹s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 4-OCH₃ | 1.85 | 73.6 | -66.5 |

| 4-CH₃ | 4.81 | 70.3 | -69.5 |

| H | 18.3 | 65.3 | -72.4 |

| 4-Cl | 61.1 | 59.8 | -76.6 |

| 3-NO₂ | 509 | 51.5 | -79.9 |

This table illustrates the effect of substituents on the reaction rate, providing a basis for predicting the high reactivity of this compound due to its electron-withdrawing cyanomethyl groups. Data sourced from studies on arenesulfonyl chlorides. mdpi.comnih.gov

Role of Leaving Groups and Nucleophile Structure

The efficiency of nucleophilic substitution at the sulfonyl center is critically dependent on the stability of the leaving group and the nature of the attacking nucleophile.

Leaving Groups: A good leaving group must be able to stabilize the negative charge it accepts during the substitution. libretexts.org The relative ability of leaving groups is often correlated with the pKa of their conjugate acid; the conjugate bases of strong acids are excellent leaving groups. nih.gov In the context of this compound, the leaving group would be the ⁻CH₂CN anion. While not a conventional leaving group like a halide or a tosylate, its stability is significantly enhanced by the resonance and inductive effects of the adjacent cyano group. The relative reactivity of leaving groups has been estimated to follow the order: perfluoroalkane sulfonates > sulfonates > halides. nih.gov

Nucleophile Structure: The reactivity of the nucleophile is also a determining factor. Studies comparing various nucleophiles have shown different patterns of reactivity depending on the electrophilic center. researchgate.netacs.org For sulfonyl sulfur, which is considered a "hard" electrophilic center, hard nucleophiles are generally more reactive. researchgate.net For instance, fluoride (B91410) is more reactive towards a sulfonyl center than chloride. researchgate.net The reactivity of a series of phenolic nucleophiles with a sulfonyl center was found to correlate well with the basicity of the phenolic oxygen atom. rsc.org Reactions of arenesulfonyl chlorides with primary and secondary amines have also been extensively studied, showing that the reaction rate increases with the nucleophilicity of the amine. scispace.comuwo.ca

Computational Modeling of Substitution Mechanisms

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of nucleophilic substitution at sulfur. researchgate.netnih.gov These studies help distinguish between the concerted SN2 pathway and the stepwise addition-elimination (A-E) mechanism, which involves a trigonal bipyramidal intermediate. mdpi.comacs.org

For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies indicate a synchronous SN2 mechanism with a single transition state. mdpi.comnih.gov However, for the analogous fluoride exchange, the calculations predict an A-E mechanism involving the formation of a stable difluorosulfurandioxide intermediate. mdpi.comdntb.gov.ua This difference is attributed to the higher apicophilicity of fluorine, which stabilizes the trigonal bipyramidal intermediate.

For this compound, computational models would predict a highly electrophilic sulfur center. The mechanism of substitution would likely depend on the incoming nucleophile. With a soft nucleophile like chloride, an SN2-like mechanism might be favored. With a harder, more electronegative nucleophile like fluoride, an addition-elimination pathway passing through a hypervalent sulfur intermediate becomes more plausible. researchgate.netacs.org DFT calculations would be essential to map the potential energy surface and determine the precise pathway and transition state structures for the reaction of this compound with various nucleophiles.

Radical-Mediated Transformations Involving this compound

The sulfonyl group can also participate in radical reactions. The generation of sulfonyl radicals opens up a different set of synthetic transformations, most notably the addition to unsaturated systems like alkenes and alkynes.

Generation and Reactivity Profiles of Sulphonyl Radicals

Sulfonyl radicals are typically generated from precursors like sulfonyl chlorides, sulfonyl hydrazides, or sulfone tetrazoles, often through photoredox catalysis or thermal initiation. acs.orgcam.ac.ukmdpi.com While direct radical generation from a simple sulfone like this compound is less common, it could potentially be achieved under photoredox conditions. A single-electron transfer (SET) to the molecule could induce fragmentation to generate a sulfonyl radical and a cyanomethyl anion.

Once generated, the (NCCH₂)₂SO₂ moiety would fragment into a sulfonyl radical, likely NCCH₂SO₂•, and a cyanomethyl radical. The NCCH₂SO₂• radical is an electrophilic species that readily engages in addition reactions. The reactivity of sulfonyl radicals is well-established; they are known to add to π-bonds efficiently. nih.gov The presence of the electron-withdrawing cyanomethyl group would influence the electrophilicity and stability of the resulting radical.

Radical Addition to Unsaturated Systems: Scope and Selectivity

The addition of sulfonyl radicals to unsaturated carbon-carbon bonds is a powerful method for forming C-S bonds and functionalizing molecules. nih.govmdpi.com This transformation is highly valuable for creating vinyl sulfones and other sulfur-containing compounds. acs.orgresearchgate.net

Scope: The reaction generally has a broad scope, tolerating a wide variety of functional groups on both the sulfonyl radical precursor and the unsaturated partner. nih.govrsc.org Studies using sulfone tetrazoles or allylsulfonates as radical precursors have shown successful addition to a range of electron-deficient olefins, including acrylates, acrylonitrile (B1666552), and vinyl sulfones. acs.orgcam.ac.uk The reaction is not limited to alkenes; alkynes are also excellent substrates, leading to the formation of vinyl sulfones with high regio- and stereoselectivity. nih.govrsc.org

Selectivity: The addition of a sulfonyl radical to an alkyne or alkene typically proceeds with high regioselectivity, with the sulfonyl group adding to the less substituted carbon atom. In the case of alkynes, the reaction often yields the (E)-isomer as the thermodynamically more stable product. researchgate.net DFT calculations on the thiosulfonylation of alkynes have helped to rationalize the observed regioselectivity and mechanistic pathways, which can involve sequential steps of radical addition and subsequent trapping or rearrangement. rsc.org For a hypothetical reaction involving the NCCH₂SO₂• radical, it would be expected to add to alkenes and alkynes to produce a variety of functionalized sulfones.

Table 2: Representative Scope of Sulfonyl Radical Addition to Unsaturated Systems (Data based on the photoredox-mediated coupling of sulfone tetrazoles with various olefins)

| Olefin Partner | Product Structure | Yield (%) |

| Ethyl acrylate | R-SO₂-CH₂CH₂CO₂Et | 82 |

| Benzyl acrylate | R-SO₂-CH₂CH₂CO₂Bn | 88 |

| tert-Butyl acrylate | R-SO₂-CH₂CH₂CO₂tBu | 75 |

| Vinyl phenyl sulfone | R-SO₂-CH₂CH₂SO₂Ph | 86 |

| Acrylonitrile | R-SO₂-CH₂CH₂CN | 87 |

| N-Phenylmaleimide | (Complex cyclic adduct) | 75 |

This table demonstrates the versatility of sulfonyl radical additions to various electron-deficient alkenes. R represents the organic residue from the sulfonyl radical precursor. Data sourced from studies on sulfone tetrazoles. acs.orgcam.ac.uk

A Note on the Availability of Scientific Literature

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the involvement of sulfonyl diacetonitrile in cascade, domino, radical, cycloaddition, or annulation reactions as outlined in sections 3.2.3 and 3.3 of the requested article structure. The existing body of research on sulfonyl-containing compounds in these contexts focuses on other derivatives, such as sulfonyl oximes, sulfonyl chlorides, and N-sulfonylimines.

To maintain scientific accuracy and adhere strictly to documented findings, it is not possible to generate content for the following sections:

Cycloaddition and Annulation Reactions Leading to Heterocyclic Compounds

Electrophilic and Nucleophilic Cyclizations

Therefore, this article will focus exclusively on the sections for which relevant scientific information could be retrieved: the functional group interconversions and derivatization strategies of sulfonyl diacetonitrile.

Functional Group Interconversions and Derivatization Strategies

The reactivity of this compound, also known as bis(cyanomethyl) sulfone, is dominated by its two key functional groups: the highly stable sulfonyl group and the two reactive nitrile moieties flanked by electron-withdrawing groups. The activated methylene (B1212753) protons positioned between the sulfonyl and nitrile groups also provide a site for specific base-catalyzed reactions. Derivatization strategies primarily target the versatile nitrile groups for the synthesis of a wide array of acyclic and heterocyclic structures.

The sulfonyl group (R-SO₂-R') is a fully oxidized form of sulfur and is characterized by its high thermal and chemical stability. Consequently, its transformation into other sulfur-containing functional groups, such as sulfinates or sulfides, is a chemically challenging process that requires potent reducing agents and often harsh reaction conditions.

The reduction of sulfones to their corresponding sulfides is a known, albeit difficult, transformation. Reagents such as diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) have been reported to achieve this, though their application can be limited by poor functional group tolerance. google.com The conversion of a stable sulfone back to a sulfinate (an intermediate oxidation state) is not a common synthetic transformation.

For this compound specifically, the scientific literature does not provide readily available examples of the reduction of its sulfone group. The presence of the two nitrile functions complicates such a transformation, as the nitriles themselves are readily reduced by strong hydridic reducing agents. google.comchemistrysteps.com Therefore, any attempt at sulfone reduction would likely require a chemoselectivity that is difficult to achieve, with the nitrile groups being more susceptible to reduction under typical conditions.

The twin nitrile groups are the primary sites of reactivity in this compound, offering numerous pathways for derivatization. Their electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent sulfonyl group enhances the acidity of the α-hydrogens, facilitating base-mediated reactions. libretexts.org

Reduction to Amines

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org For substrates containing a sulfone moiety, selective reduction of the nitrile without affecting the sulfone group is crucial. A process using borane (B79455) or substituted borane complexes has been developed for the selective hydrogenation of a nitrile group in a sulfone-containing organic compound to its corresponding primary amine. google.com This method is particularly relevant for this compound, as it would convert the dinitrile into 3,3'-sulfonylbis(propan-1-amine) without reducing the stable sulfone bridge. Common reducing agents and their products are summarized below.

| Reducing Agent | Product from Nitrile | Selectivity Concern with Sulfone | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Can also reduce the sulfone group | google.comchemistrysteps.comlibretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine | Generally compatible with sulfones | google.com |

| Borane Complexes (e.g., BH₃·THF) | Primary Amine | High selectivity for nitrile over sulfone | google.com |

Hydrolysis to Amides and Carboxylic Acids

Nitriles can be hydrolyzed under either acidic or basic conditions to initially form amides, which can then be further hydrolyzed to carboxylic acids upon extended reaction times or with heating. chemistrysteps.comlibretexts.org This reaction allows for the conversion of the cyano groups of this compound into either carbamoyl (B1232498) or carboxyl functional groups, yielding 2,2'-sulfonyl-diacetamide or 2,2'-sulfonyldiacetic acid, respectively.

Synthesis of Heterocycles

The activated methylene groups and the nitrile functionalities make this compound a potential precursor for the synthesis of various heterocycles.

Gewald Reaction for Thiophene (B33073) Synthesis: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgwikipedia.orgnih.gov The methylene groups in this compound are activated by both the adjacent nitrile and sulfonyl groups, making it a suitable nitrile component for this reaction. Condensation with a ketone and sulfur would likely lead to the formation of a thiophene ring bearing a cyanomethylsulfonyl substituent.

Pinner Reaction for Amidine and Ester Synthesis: The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, known as a Pinner salt. nrochemistry.comwikipedia.org These intermediates are versatile and can be converted into various derivatives. Reacting a Pinner salt with ammonia (B1221849) or an amine yields an amidine, while hydrolysis with water produces an ester. wikipedia.orgnih.gov This provides a pathway to convert the nitrile groups of this compound into amidine or ester functionalities.

The following table summarizes key transformations of the nitrile groups.

| Reaction Name | Reagents | Intermediate | Final Product | Reference |

| Hydrolysis (Acidic) | H₃O⁺, Δ | Amide | Carboxylic Acid | libretexts.org |

| Reduction | BH₃·THF, then H₂O | Imine | Primary Amine | google.com |

| Pinner Reaction | ROH, HCl | Imino Ester Salt | Amidine (with NH₃) or Ester (with H₂O) | nrochemistry.comwikipedia.org |

| Gewald Reaction | Ketone, S₈, Base | Thiolate | 2-Aminothiophene | arkat-usa.orgnih.gov |

These transformations highlight the utility of the nitrile moieties in this compound as synthetic handles for accessing a diverse range of more complex molecules.

Applications in Complex Molecule Synthesis

Sulphonyl Diacetonitrile as a Key Building Block in Organic Synthesis

The applicability of sulfonyl diacetonitrile spans multiple areas of chemical synthesis, where it acts as a fundamental component for constructing complex molecular frameworks. Its well-defined reactivity allows for its integration into a diverse range of organic molecules, including those with pronounced biological activity.

The incorporation of a gem-dinitrile or a cyano-sulfonyl moiety can profoundly alter the pharmacokinetic and pharmacodynamic profiles of a molecule. Sulfonyl diacetonitrile offers a direct and efficient pathway to these functionalities. It is extensively used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. sigmaaldrich.comresearchgate.net For example, it participates in condensation reactions with various electrophiles to form substituted pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry. sigmaaldrich.com The sulfonyl group itself is a key component in numerous FDA-approved drugs. rsc.orgnih.gov The reactivity of the nitrile groups also permits their transformation into other functional groups, such as amines and carboxylic acids, thereby broadening the synthetic potential for generating diverse libraries of prospective drug candidates for hit-to-lead and lead-optimization projects. lifechemicals.com

In the agrochemical sector, the creation of novel pesticides and herbicides with high efficacy and selectivity is crucial. nih.govnih.gov Sulfonyl diacetonitrile is a valuable precursor for synthesizing compounds with potential agrochemical applications. nottingham.ac.ukacs.org The sulfonyl functional group is a well-established toxophore present in many commercial herbicides. google.comunitedsoybean.org The dinitrile functionality can be elaborated to construct various heterocyclic systems known to exhibit insecticidal and herbicidal properties, such as pyrazole (B372694) and isoxazole (B147169) derivatives. acs.org The ability to readily introduce the SO2(CH2CN)2 scaffold facilitates the systematic investigation of structure-activity relationships in the design of new agrochemicals. acs.orgacs.org

Natural products serve as a rich source of inspiration for drug discovery, though their structural complexity often presents considerable synthetic hurdles. mdpi.comengineering.org.cn Sulfonyl diacetonitrile can be employed as a strategic building block for the synthesis of analogues of bioactive natural products. rsc.orgrsc.org By incorporating fragments derived from this reagent, chemists can create simplified or modified versions of natural products that may retain or even enhance biological activity while being more synthetically accessible. nih.gov This approach, sometimes referred to as divergent synthesis, allows for the exploration of a natural product's pharmacophore and the development of new therapeutic agents with improved properties by creating libraries of related compounds from a common intermediate. mdpi.com

Strategic Utility in Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique for planning the synthesis of complex organic molecules by deconstructing a target molecule into simpler, readily available starting materials. deanfrancispress.come3s-conferences.org In this context, sulfonyl diacetonitrile is recognized as the synthetic equivalent for the dicyanomethyl anion synthon, (NC)2CH-. rsc.orgresearchgate.net A synthon is an idealized fragment used in the planning phase of a synthesis. deanfrancispress.comyoutube.com

When a target molecule contains a gem-dinitrile or a related moiety, a logical retrosynthetic disconnection involves breaking a carbon-carbon bond that can be formed by the nucleophilic attack of the dicyanomethyl anion. rsc.orgscitepress.org This anion is easily generated from sulfonyl diacetonitrile due to the acidity of the α-protons. This strategy significantly simplifies the synthesis plan by identifying a versatile and efficient starting material.

| Target Moiety | Retrosynthetic Disconnection | Reagent (Synthetic Equivalent) |

| R-CH(CN)₂ | C-C bond formation (Nucleophilic Substitution) | Sulfonyl diacetonitrile + R-X (Electrophile) |

| Substituted Pyridine | Cyclocondensation | Sulfonyl diacetonitrile + Bifunctional Electrophile |

| Functionalized Cyclopropane | Corey–Chaykovsky Cyclopropanation | Cyanomethyl sulfonium (B1226848) salt (derived from a related precursor) + Electron-poor olefin rsc.org |

Development of Novel Synthetic Methodologies Utilizing this compound

The distinct reactivity of sulfonyl diacetonitrile has catalyzed the innovation of new synthetic methods. Researchers continue to explore its utility in novel chemical reactions. A significant area of this research is its application in multicomponent reactions (MCRs). frontiersin.orgorganic-chemistry.org MCRs involve the combination of three or more reactants in a single reaction vessel to produce a complex product, offering high efficiency and atom economy. frontiersin.orgfrontiersin.org The use of sulfonyl diacetonitrile in MCRs enables the rapid generation of structurally diverse molecular libraries for screening purposes. frontiersin.org

Furthermore, its role as a precursor to other valuable reagents is an active field of investigation. For instance, the selective manipulation of the nitrile and sulfonyl groups can initiate cascade reactions, unlocking new synthetic pathways. These ongoing research endeavors continuously augment the synthetic chemist's toolkit, underscoring the sustained importance of sulfonyl diacetonitrile as a multifaceted building block in contemporary organic synthesis.

Theoretical and Computational Chemistry Studies on Sulphonyl Diacetonitrile

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are employed to analyze the distribution of electrons and the nature of chemical bonds within sulphonyl diacetonitrile. diva-portal.orgnih.gov

DFT calculations are used to determine the optimized geometry of the molecule, corresponding to the minimum energy structure. From this geometry, a wealth of information can be derived. Natural Bond Orbital (NBO) analysis, for instance, provides insights into charge distribution, hybridization, and donor-acceptor interactions between orbitals. rsc.org For this compound, this analysis would reveal the strong polarization of the S=O and C≡N bonds, with significant positive charge on the sulfur atom and negative charge on the oxygen and nitrogen atoms. The electron-withdrawing nature of the sulfonyl group and the two nitrile groups significantly influences the electron density on the central methylene (B1212753) carbons.

The AIM theory allows for a rigorous definition of atoms and bonds within the molecule based on the topology of the electron density. nih.gov This analysis can precisely characterize the bond critical points for the sulfur-carbon, carbon-carbon, carbon-hydrogen, sulfur-oxygen, and carbon-nitrogen bonds, quantifying their covalent and ionic character.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S-O | 1.44 | O-S-O | 120.5 |

| S-C | 1.80 | O-S-C | 108.0 |

| C-C | 1.47 | S-C-C | 112.0 |

| C≡N | 1.15 | C-C-N | 179.0 |

| C-H | 1.09 | S-C-H | 107.5 |

Note: This table contains hypothetical data based on typical values for these functional groups from computational studies on similar molecules. mdpi.com

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are indispensable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. libretexts.orguchicago.edu These methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, theoretical studies could investigate reactions such as nucleophilic substitution at the sulfur atom, or the deprotonation of the acidic α-hydrogens located between the two electron-withdrawing groups.

A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the barrier to the reaction. numberanalytics.com Locating the precise geometry of a TS is a primary goal of computational reaction studies. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find these saddle points on the potential energy surface. tau.ac.il Once a TS is located and verified (by the presence of a single imaginary frequency in the vibrational analysis), its energy can be calculated. numberanalytics.comnih.gov

The difference in energy between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. numberanalytics.com By calculating the energies of all species along a proposed reaction pathway, a detailed energy profile can be constructed. For example, the deprotonation of this compound by a base would proceed through a transition state where the C-H bond is partially broken and the base-H bond is partially formed. The calculated activation energy would quantify the acidity of these protons.

Table 2: Hypothetical Energy Profile for the Deprotonation of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Base) | 0.0 |

| Transition State | +8.5 |

Note: This table represents a hypothetical reaction profile. Actual values depend on the specific base and level of theory used.

Reactions are most often carried out in a solvent, which can have a profound effect on reaction mechanisms and rates. rsc.org Computational chemistry models solvent effects using two main approaches: implicit and explicit models. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species like ions and polar transition states. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical to the reaction mechanism. nih.govtu-braunschweig.de For a reaction involving this compound, calculations could show that polar solvents stabilize the transition state of a nucleophilic attack more than the reactants, thus accelerating the reaction rate compared to the gas phase or a nonpolar solvent. rsc.org

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. schrodinger.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be determined. mdpi.com For this compound, theoretical spectra would show characteristic strong stretching frequencies for the C≡N groups (~2250 cm⁻¹) and the symmetric and asymmetric stretches of the SO₂ group (~1150 and 1350 cm⁻¹, respectively). mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy, which is invaluable for structure elucidation. d-nb.info

Furthermore, molecules can exist in various spatial arrangements known as conformations. libretexts.orgimperial.ac.uk Conformational analysis involves mapping the potential energy surface as a function of bond rotations. For this compound, rotation around the S-C bonds would be a key conformational degree of freedom. By calculating the energy for a series of dihedral angles, a conformational landscape can be generated, identifying the lowest-energy (most stable) conformers and the energy barriers between them. researchgate.netscribd.com This is crucial as the reactivity and spectroscopic properties of a molecule can depend on its preferred conformation.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | SO₂ | 1355 |

| Symmetric Stretch | SO₂ | 1160 |

| Stretch | C≡N | 2260 |

Note: This table contains hypothetical data based on computational studies of similar functional groups. The values are typically scaled to better match experimental data.

Development of Structure-Reactivity and Structure-Property Relationships

A major goal of computational chemistry is to develop relationships that can predict the activity or properties of new molecules without the need for synthesis and testing. scribd.com Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) correlate computed molecular descriptors with observed biological activity or physical properties. nih.govarxiv.org

For this compound, a variety of quantum chemical descriptors can be calculated. These include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and atomic charges derived from the electrostatic potential. mdpi.comscielo.org.mx For instance, the LUMO energy can indicate the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons. scribd.com By correlating these descriptors for a series of related sulfonyl compounds with their measured reactivity, a predictive QSAR model can be built. acs.orgnih.gov

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Note: This table shows hypothetical values for illustrative purposes.

Biological Activity and Medicinal Chemistry Applications of Sulphonyl Diacetonitrile Derivatives

Pharmacological Screening and Lead Compound Identification

Pharmacological screening of compounds containing both sulfonyl and nitrile groups has led to the identification of several lead compounds with promising therapeutic activities. Although data specifically on sulphonyl diacetonitrile is limited, studies on analogous structures such as sulfonyl acrylonitriles and N-sulfonyl dipeptide nitriles have revealed significant biological effects.

For instance, a novel antibacterial agent, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), was identified through a whole-animal drug-screening methodology. nih.gov This compound has shown efficacy against resistant nosocomial pathogens, highlighting the potential of the sulfonyl-nitrile combination in addressing antibiotic resistance. nih.gov

In the realm of oncology, (2E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile was discovered to induce apoptosis in cancer cells during their adhesion to normal mesothelial cells. nih.gov This finding has spurred the synthesis and evaluation of a diverse series of analogues to improve efficacy and pharmaceutical properties, aiming to inhibit intra-abdominal cancer spread and metastasis. nih.gov

Furthermore, high-throughput screening using fluopol-ABPP (fluorescence polarization-based activity-based protein profiling) identified sulfonyl acrylonitrile (B1666552) 2 (MB51) as a lead inhibitor of protein phosphatase methylesterase-1 (PME-1), an enzyme implicated in cancer and Alzheimer's disease. nih.gov

These examples underscore the utility of systematic screening in identifying bioactive molecules with the sulfonyl-nitrile motif, paving the way for the exploration of this compound derivatives.

Exploration of Specific Biological Targets and Mechanisms of Action

The biological activity of sulfonyl-containing nitrile compounds can be attributed to their interaction with specific biological targets, primarily enzymes. The following subsections delve into the mechanisms through which these compounds exert their effects.

Enzyme Inhibition Studies

A significant body of research points to the role of sulfonyl-nitrile derivatives as potent and often selective enzyme inhibitors.

Cathepsin S Inhibition: A library of N-sulfonyl dipeptide nitriles has been synthesized and evaluated as inhibitors of human cathepsin S, a cysteine protease involved in immune responses. Kinetic investigations revealed that these compounds are potent inhibitors of cathepsin S, with some exhibiting high selectivity over related cathepsins B, K, and L. For example, one compound with a terminal 3-biphenyl sulfonamide substituent was identified as a highly potent inhibitor with a Ki value of 4.02 nM. nih.gov Another derivative with a 4'-fluoro-4-biphenyl sulfonamide substituent demonstrated significant selectivity for cathepsin S. nih.gov

Protein Phosphatase Methylesterase-1 (PME-1) Inhibition: Sulfonyl acrylonitriles have been developed as selective covalent inhibitors of PME-1. nih.gov The optimized compound, 28, was found to inhibit PME-1 with greater than 100-fold selectivity over other serine hydrolases in human cells. nih.gov The mechanism of inhibition involves the activated olefin of the sulfonyl acrylonitrile reacting with nucleophilic residues in the enzyme's active site. nih.gov

Antibacterial Activity: The antibacterial compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) has been shown to have a target-based mechanism of action. Its activity is structure-dependent, as evidenced by the lack of activity of its sulfide (B99878) analog and the identical activity of its sulfoxide (B87167) analog. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Sulfonyl-Nitrile Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

| N-Sulfonyl Dipeptide Nitriles | Cathepsin S | Potent and selective inhibition, with Ki values in the nanomolar range. | nih.gov |

| Sulfonyl Acrylonitriles | Protein Phosphatase Methylesterase-1 (PME-1) | Selective covalent inhibition with high specificity over other serine hydrolases. | nih.gov |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile | Bacterial Target(s) | Structure-dependent antibacterial activity, suggesting a specific target-based mechanism. | nih.gov |

Protein-Ligand Binding Interactions

The efficacy of sulfonyl-nitrile compounds is fundamentally linked to their binding interactions with their protein targets. Computational and structural studies have provided insights into these interactions.

For N-sulfonyl dipeptide nitriles targeting cathepsin S, in silico design and biochemical evaluations have highlighted the importance of the sulfonamide linkage for selectivity. These studies also suggest a possible switch in the orientation of substituents in the P2 and P3 binding pockets of the enzyme. nih.gov

In the case of sulfonamides and their analogues binding to proteins like FKBP12, the sulfonamide oxygens are considered a key binding motif. nih.gov These oxygens can engage in conserved CH···O=S interactions with the protein. nih.gov The nitrile group, with its linear geometry, can participate in hydrogen bonding and hydrophobic interactions within the binding pockets of proteins. researchgate.net The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with backbone NH groups or the side chains of residues like arginine and lysine. researchgate.net

Receptor Modulation

While much of the research on sulfonyl-nitrile compounds has focused on enzyme inhibition, the broader class of sulfonyl-containing molecules, particularly sulfonylureas, are well-known receptor modulators. They primarily target the sulfonylurea receptor (SUR), a subunit of ATP-sensitive potassium (KATP) channels. jetir.org This interaction leads to the modulation of ion channel activity, a mechanism crucial in the treatment of diabetes. While direct evidence for this compound derivatives as receptor modulators is not yet available, the potential for such interactions exists and warrants investigation. The linear and polar nature of the dinitrile moiety could influence binding to receptor pockets.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. SAR studies on sulfonyl-nitrile derivatives have provided valuable insights for lead optimization.

For the antibacterial agent 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), SAR studies revealed that the oxidation state of the sulfur atom is critical for its activity. The sulfide analog was inactive, whereas the sulfoxide and sulfone (PSPC) analogs showed identical activity, indicating that the sulfonyl group is essential for the biological effect. nih.gov

In the development of sulfonyl acrylonitriles as inhibitors of cancer metastasis, it was demonstrated that the sulfonylacrylonitrile portion and a hydrophobic aryl substitution were essential for their pro-apoptotic activity. nih.gov A diverse series of analogues were synthesized to improve efficacy, leading to the identification of potent compounds with improved inhibition of intra-abdominal cancer in preclinical models. nih.gov

For N-sulfonyl dipeptide nitrile inhibitors of cathepsin S, the nature of the terminal sulfonamide substituent was shown to significantly impact both potency and selectivity. A 3-biphenyl sulfonamide substituent resulted in the most potent inhibitor, while a 4'-fluoro-4-biphenyl sulfonamide substituent conferred the highest selectivity. nih.gov

Table 2: Structure-Activity Relationship Highlights for Sulfonyl-Nitrile Derivatives

| Compound Series | Key Structural Feature | Impact on Bioactivity | Reference |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile | Oxidation state of sulfur | The sulfonyl group is essential for antibacterial activity. | nih.gov |

| Sulfonyl Acrylonitriles | Hydrophobic aryl substitution | Essential for pro-apoptotic activity in cancer cells. | nih.gov |

| N-Sulfonyl Dipeptide Nitriles | Terminal sulfonamide substituent | Influences both potency and selectivity of cathepsin S inhibition. | nih.gov |

Broader Therapeutic Potential of Sulphonyl-Containing Compounds

The sulfonyl group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. jetir.org The chemical and functional characteristics of the sulfonyl group enable it to form hydrogen bonding interactions with biological targets and to constrain the conformation of molecules to fit into active sites. jetir.org

This functional group is a key component of sulfonamides and sulfones, which have been developed to target a multitude of diseases. They are known to inhibit a variety of enzymes, including 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and carnitine palmitoyltransferase, which are involved in glucose metabolism. jetir.org They also act as activators of glucokinase and antagonists of ghrelin receptors. jetir.org

In the context of diabetes, sulfonyl-containing compounds can modulate insulin (B600854) secretion by acting as agonists of the insulin receptor tyrosine kinase and as inhibitors of protein tyrosine phosphatase 1B and dipeptidyl peptidase IV. jetir.org Furthermore, many sulfonamides are inhibitors of aldose reductase, an enzyme linked to diabetic complications. jetir.org

The versatility of the sulfonyl group, combined with the unique electronic and steric properties of the diacetonitrile moiety, suggests that this compound derivatives could hold significant therapeutic potential across various disease areas, warranting further investigation into their synthesis and biological evaluation.

Anti-cancer Agent Development

The quest for more effective and selective cancer therapies has led to the exploration of diverse chemical scaffolds, with this compound derivatives showing considerable promise. Researchers have synthesized and evaluated a range of these compounds, revealing their potential to inhibit the growth of various cancer cell lines.

A notable study in this area focused on a series of novel 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which incorporate a sulfonyl moiety. One particular compound, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, demonstrated potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines. The average GI50, TGI, and LC50 values for this compound were 5.37 µM, 12.9 µM, and 36 µM, respectively, indicating significant growth inhibition and cell-killing capabilities.

Another area of investigation involves the development of imidazolidinone sulfonamides. In a screening conducted by the National Cancer Institute (NCI), two out of six synthesized sulfonamide derivatives exhibited high anti-cancer activity. These compounds displayed significant selectivity towards various cancer cell lines, underscoring their potential as targeted therapeutic agents. For example, one of the active compounds showed marked activity against ovarian cancer cell lines.

Furthermore, research into sulfonylurea derivatives has also yielded promising results. One study reported a compound with significant anti-tumor activity against several human cancer cell lines, including lung carcinoma (HT460), gastric carcinoma (MKN-45), colorectal carcinoma (HT-29), and breast carcinoma (MDA-MB-231), with IC50 values of 0.055 µM, 0.064 µM, 0.16 µM, and 0.49 µM, respectively. These findings highlight the versatility of the sulfonyl group in designing potent anti-cancer agents.

Table 1: Anti-cancer Activity of Selected Sulphonyl Derivatives

| Compound Class | Cancer Cell Line(s) | Activity Metric | Reported Value(s) |

| 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | 60 Human Cancer Cell Lines | Average GI50 | 5.37 µM |

| Average TGI | 12.9 µM | ||

| Average LC50 | 36 µM | ||

| Imidazolidinone Sulfonamides | Ovarian Cancer Cell Lines | - | High Activity |

| Sulfonylurea Derivatives | HT460 (Lung Carcinoma) | IC50 | 0.055 µM |

| MKN-45 (Gastric Carcinoma) | IC50 | 0.064 µM | |

| HT-29 (Colorectal Carcinoma) | IC50 | 0.16 µM | |

| MDA-MB-231 (Breast Carcinoma) | IC50 | 0.49 µM |

Antimicrobial and Antifungal Research

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. This compound derivatives and related compounds are being actively investigated as a potential solution to this global health challenge.

In the realm of antifungal research, novel sulfonyl hydrazone derivatives have demonstrated significant activity against various Candida species. These compounds exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/mL to 64 µg/mL. nih.gov Notably, these derivatives were also found to inhibit the formation of biofilms, a key virulence factor in many fungal infections. nih.gov The mechanism of action is believed to be related to the suppression of adherence and hyphal formation in Candida albicans. nih.gov

Similarly, a series of 1-sulfonyl-1,2,3-triazoles have shown remarkable antifungal potential. Two compounds from this series displayed significant activity against Candida strains, with MIC values of less than 0.0075 µg/mL and 0.04 µg/mL. nih.gov These values are notably lower than those of the standard antifungal drugs Itraconazole and Fluconazole, which had MICs of 2.56 µg/mL and 1.28 µg/mL, respectively, in the same study. nih.gov

In the context of antibacterial research, a series of α-tolylsulfonamide derivatives have been synthesized and evaluated. One compound, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, was found to be highly active against Staphylococcus aureus with an MIC value of 1.8 µg/mL. Another derivative, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate, was most effective against Escherichia coli, exhibiting an MIC of 12.5 µg/mL.

Table 2: Antimicrobial and Antifungal Activity of Selected Sulphonyl Derivatives

| Compound Class | Microbial Strain(s) | Activity Metric | Reported Value(s) |

| Sulfonyl Hydrazone Derivatives | Candida spp. | MIC | 4 - 64 µg/mL |

| 1-Sulfonyl-1,2,3-triazoles | Candida spp. | MIC | < 0.0075 µg/mL and 0.04 µg/mL |

| α-Tolylsulfonamide Derivatives | Staphylococcus aureus | MIC | 1.8 µg/mL |

| Escherichia coli | MIC | 12.5 µg/mL |

Anti-inflammatory and Immunomodulatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key focus of medicinal chemistry. While research into the anti-inflammatory and immunomodulatory properties of this compound derivatives is still in its early stages, related sulfonyl-containing compounds have shown promising results.

Sulfonylurea derivatives, for instance, have demonstrated the potential to alleviate inflammation. One such compound, a diarylsulfonylurea known as MCC950, is a specific inhibitor of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov By inhibiting both the classical and non-classical pathways of NLRP3 inflammasome activation, MCC950 has been shown to prevent alveolar bone loss in aging mice, a process driven by inflammation. nih.gov In vitro studies have further confirmed that MCC950 directly inhibits osteoclast differentiation, a cellular process central to bone resorption in inflammatory conditions. nih.gov

The anti-inflammatory effects of sulfonylureas are thought to be mediated, in part, through the inhibition of pro-inflammatory cytokine expression, such as IL-1β. nih.gov While direct evidence for the immunomodulatory effects of this compound derivatives is currently limited, the promising activity of structurally related sulfonylureas provides a strong rationale for further investigation in this area. The ability to modulate the immune response represents a significant therapeutic opportunity for a wide range of inflammatory and autoimmune disorders.

Applications in Materials Science and Engineering

Incorporation into Functional Polymers and Organic Frameworks

There is no direct evidence in the reviewed literature of sulphonyl diacetonitrile being incorporated as a monomer or structural unit into functional polymers or covalent organic frameworks (COFs). Research on functional polymers often involves sulfonyl-containing monomers, such as sulfonyl chlorides or sulfonyl azides, which are utilized in various polymerization techniques. gatech.edursc.org Similarly, diacetonitrile derivatives, for instance, 1,4-phenylenediacetonitrile, have been employed in the synthesis of luminescent and conjugated polymers. nih.gov However, a direct linkage of these research areas to the specific use of this compound is not apparent.

Role in Advanced Material Design and Synthesis

The design and synthesis of advanced materials frequently leverage the unique properties of sulfonyl and nitrile functional groups. Sulfones, for example, are recognized for their thermal stability and are integral to high-performance thermoplastics like polysulfones. wikipedia.org Nitrile groups are also pivotal in the creation of various functional materials, including certain polymers and organic frameworks. While one might hypothesize a role for this compound as a building block in novel material design, there are no specific studies that demonstrate its use in this capacity. A patent for functional polymeric phase change materials mentions "Triethylene glycol, Sulphonyl divaleric," a different sulfonyl-containing compound, highlighting the diversity of sulfonyl compounds used in materials science, but not this compound specifically. google.com

Optoelectronic and Self-Healing Material Applications

The fields of optoelectronics and self-healing materials are rich with innovative molecular designs. Optoelectronic polymers often derive their properties from conjugated systems, and while some polymers incorporate sulfone or nitrile groups to tune their electronic characteristics, there is no literature that points to the use of this compound for this purpose. scispace.comucm.es

In the realm of self-healing materials, various chemical moieties are employed to impart repairable properties. Some self-healing mechanisms involve the reversible formation and breaking of bonds, with some systems utilizing disulfide bonds that can form sulfonyl radicals under certain conditions. espublisher.com However, there is no research to suggest that this compound has been investigated or utilized for creating self-healing polymers.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Discovery

The prediction of chemical reactivity and the discovery of novel molecular applications are being revolutionized by artificial intelligence (AI) and machine learning (ML). While direct ML studies on sulphonyl diacetonitrile are not yet prevalent, the groundwork has been laid in the broader field of sulfonyl compounds.

Researchers have successfully employed ML algorithms, such as random forests, to navigate the complex reaction landscape of sulfonyl fluorides, accurately predicting high-yielding conditions for untested substrates. bohrium.comacs.org These models are trained on large datasets of reactions, using molecular descriptors to understand the intricate relationships between substrate structure, reagents, and reaction outcomes. bohrium.com Similar approaches have been used to predict the reactivity of N-sulfonylimines and to design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity by predicting their interaction with biological targets. mdpi.comchemrxiv.org

Future applications for this compound in this domain include:

Reaction Optimization: ML models could be trained on experimental data to predict the optimal conditions for the synthesis of this compound and its derivatives, minimizing by-product formation and maximizing yield.

Predictive Toxicology: AI algorithms could be used to predict the potential toxicity of this compound and its downstream products, a common challenge with nitrile-containing compounds. numberanalytics.com

Novel Application Discovery: By screening large virtual libraries, ML can identify potential new applications for this compound in areas like medicinal chemistry and materials science by predicting its properties and biological activities. mdpi.com

A key aspect of this integration is the development of human-interpretable ML models that can provide chemists with insights into the underlying chemical patterns driving reactivity, thereby accelerating the discovery and development of new synthetic methodologies. chemrxiv.org

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of this compound often involves sulfonyl chlorides and acetonitrile, which may utilize harsh reagents and organic solvents. ontosight.ai The principles of green chemistry are driving innovation towards more environmentally benign synthetic routes.

Key areas of innovation applicable to this compound include:

Greener Solvents: A significant push in green chemistry is the replacement of volatile organic solvents. Water is an ideal green solvent, and methodologies are being developed for reactions involving sulfonyl compounds, such as the synthesis of sulfonylhydrazones and sulfonyl fluorides, to be performed efficiently in aqueous media. digitellinc.comresearchgate.net The use of water extracts of agro-waste ash has also been explored as a novel green reaction medium for the hydrolysis of nitriles to amides. mdpi.com

Biocatalysis: Enzymes offer a highly selective and efficient route for chemical synthesis under mild conditions. Nitrilase enzymes, found in various microorganisms, are capable of hydrolyzing nitriles to less toxic and valuable carboxylic acids. openbiotechnologyjournal.com The heterologous production of microbial nitrilases is a key area of research to develop robust biocatalysts for industrial applications. researchgate.netnih.gov This approach could be adapted for the selective transformation of one or both nitrile groups in this compound.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. numberanalytics.com The development of continuous-flow processes for nitrile synthesis and for reactions involving sulfonyl chlorides is an active area of research. europa.eumdpi.com Implementing a flow process for this compound could lead to a safer, more efficient, and scalable manufacturing process.

Alternative Reagents: Research into replacing potentially hazardous reagents is ongoing. For example, the use of stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is being explored for the synthesis of sulfonyl chlorides, which are precursors to this compound. rsc.orgorganic-chemistry.org

Expanding the Scope of this compound in Interdisciplinary Research

The distinct functional groups of this compound—the sulfonyl core and the two nitrile arms—make it a versatile building block with potential applications across various scientific disciplines.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: Sulfone and sulfonamide groups are important pharmacophores found in numerous FDA-approved drugs. rsc.orgthieme-connect.de Nitrile-containing compounds are also widely used as intermediates in the pharmaceutical industry. rsc.org The structure of this compound makes it an attractive scaffold for the synthesis of novel heterocyclic compounds and other complex molecules that could be screened for biological activity. ontosight.ai For instance, related diacetonitrile compounds have been investigated as lead compounds for developing drugs targeting neurological disorders. smolecule.com

Materials Science: The unique electronic and structural properties of this compound suggest its potential use in the creation of novel materials. smolecule.com Covalent Organic Frameworks (COFs), which are porous crystalline polymers, have been synthesized using diacetonitrile building blocks. mdpi.comunt.edu These materials have applications in gas storage, catalysis, and environmental remediation. unt.edu The rigid sulfonyl group and the linear nitrile functionalities could be exploited to design new polymeric materials or functional additives.

Supramolecular Chemistry: The electron-deficient nature of the molecule could facilitate its participation in forming supramolecular assemblies through non-covalent interactions. This could be explored for applications in sensing or the development of self-healing materials.

The expansion of this compound into these fields will require collaboration between synthetic chemists, medicinal chemists, materials scientists, and computational scientists to fully realize its potential.

Challenges and Opportunities in Scale-Up and Industrial Application

Transitioning a compound from laboratory-scale synthesis to industrial application presents a unique set of challenges and opportunities. For this compound, these are tied to the inherent properties of nitriles and sulfonyl compounds, as well as the economics of the synthetic process.

Challenges:

Reaction Conditions: The synthesis of sulfonyl compounds can require harsh conditions and an excess of reagents like chlorosulfonic acid, which poses safety and environmental concerns on a large scale. mdpi.com

Handling and Toxicity: Nitrile compounds can be toxic and may require special handling protocols and safety precautions, adding complexity and cost to industrial processes. numberanalytics.com

Stability: Some nitriles can be unstable and prone to decomposition, which requires careful consideration of storage and handling conditions during large-scale production and transport. numberanalytics.com

Purification: Achieving high purity on a large scale can be challenging, and the development of efficient and economical purification methods is crucial for commercial viability.

Opportunities:

Process Intensification with Flow Chemistry: As mentioned, continuous flow synthesis offers a significant opportunity to overcome many of the safety and scalability challenges associated with hazardous reagents and exothermic reactions. europa.eumdpi.com Automated continuous systems can improve spacetime yield and process consistency, making production more efficient and reliable. mdpi.com

Development of Novel Catalytic Systems: The discovery of new, highly efficient, and reusable catalysts for the synthesis of sulfonyl and nitrile compounds can drastically improve the economics of large-scale production. theamericanjournals.com This includes the development of robust biocatalysts like nitrilases that operate under mild, environmentally friendly conditions. researchgate.net

High-Value Applications: The potential of this compound as a key intermediate for pharmaceuticals, agrochemicals, and advanced materials provides a strong incentive for overcoming the challenges of its industrial production. ontosight.aismolecule.com Its unique structure could lead to the creation of proprietary molecules with high market value.

Green Synthesis Routes: The development of sustainable and cost-effective production methods, for instance, using water as a solvent or employing electrosynthesis from abundant biomass resources, could provide a significant competitive advantage. digitellinc.comrsc.org

The successful industrial application of this compound will depend on the development of safe, efficient, and sustainable manufacturing processes that can deliver the compound at a competitive cost for its target applications.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄N₂O₂S | alfa-chemistry.com |

| Molecular Weight | 144.15 g/mol | alfa-chemistry.com |

| IUPAC Name | 2-(cyanomethylsulfonyl)acetonitrile | alfa-chemistry.com |

| Melting Point | 141-142°C | alfa-chemistry.com |

| Density | 1.408 g/cm³ | alfa-chemistry.com |

| Boiling Point | 467.2°C at 760 mmHg | alfa-chemistry.com |

Q & A

Q. What are the established methods for synthesizing and purifying sulphonyl diacetonitrile?

this compound can be synthesized via nucleophilic substitution reactions, where sulphonyl chlorides react with diacetonitrile derivatives under controlled conditions. Purification typically involves recrystallization from acetonitrile or chromatography (e.g., HPLC). Standard protocols for reagent purification, such as distillation or solvent extraction, should be followed to minimize impurities. Structural confirmation requires techniques like , , and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Key techniques include:

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., Ag–π interactions in related compounds) .

- Spectroscopy : NMR for functional group analysis, FT-IR for bond vibrations.

- Chromatography : HPLC or GC with acetonitrile-based mobile phases, calibrated using DNPH derivatives as reference standards (e.g., EPA Method 1667 for carbonyl compounds) .

Advanced Research Questions

Q. How can kinetic parameters for reactions involving this compound be determined experimentally?

Utilize batch process kinetics with controlled variables (temperature, concentration). For example, in radical polymerization initiated by sulphonyl chloride charge-transfer complexes, reaction order can be determined via time-dependent monomer consumption (first-order in monomer, second-order in initiator concentrations). Use Arrhenius plots to calculate activation energies and validate mechanisms .

Q. What methodologies are recommended for evaluating the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Enzyme inhibition assays : Measure cholinesterase (ChE) activity using spectrophotometric methods (e.g., Ellman’s assay) to quantify IC values .

- Molecular docking : Pair crystallographic data with computational models to predict binding affinities.

- Synthetic diversification : Introduce substituents at the α-position of dienyl sulphonyl fluorides to assess how electronic/steric effects modulate activity .